molecular formula C20H30N2O5 B12418295 Neotame-d3

Neotame-d3

Cat. No.: B12418295
M. Wt: 381.5 g/mol
InChI Key: HLIAVLHNDJUHFG-RYPTXDJRSA-N
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Description

Foundational Principles of Stable Isotope Labeling in Organic and Analytical Chemistry

The fundamental principle of stable isotope labeling lies in the minimal alteration of chemical and biological behavior upon isotopic substitution, while simultaneously introducing a detectable difference, primarily in mass. chem-station.comcreative-proteomics.com In organic chemistry, stable isotope labeling, including deuteration, can be used to study reaction mechanisms by observing kinetic isotope effects (KIE), which arise from the difference in vibrational frequencies between bonds involving lighter and heavier isotopes. chem-station.comsymeres.com

In analytical chemistry, stable isotope labeling is crucial for quantitative analysis, particularly when coupled with mass spectrometry. clearsynth.comsymeres.comnih.govaptochem.commonadlabtech.com Stable isotope-labeled compounds, such as Neotame-d3, are often used as internal standards. clearsynth.comaptochem.commonadlabtech.comveeprho.commedchemexpress.comcore.ac.uk An internal standard is a known quantity of a compound added to samples and calibration standards to compensate for variations that may occur during sample preparation, instrument injection, and detection. aptochem.commonadlabtech.comnih.gov Because the labeled internal standard is chemically very similar to the analyte of interest (the unlabeled compound), it behaves similarly throughout the analytical process, allowing for accurate quantification by comparing the signal of the analyte to that of the internal standard. clearsynth.comkcasbio.comaptochem.comchromforum.org

Rationale for Deuterium (B1214612) Substitution in Contemporary Chemical and Biochemical Investigations

Deuterium substitution offers several advantages in contemporary research. In analytical chemistry, deuterated compounds are widely used as internal standards in mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.comkcasbio.comaptochem.commonadlabtech.comchromforum.orgnih.govresearchgate.net The mass difference introduced by deuterium allows the labeled internal standard to be easily distinguished from the unlabeled analyte in the mass spectrum. clearsynth.comaptochem.com This is particularly important for compensating for matrix effects, which are interferences from other components in the sample matrix that can affect the ionization efficiency and detector response of the analyte. clearsynth.comkcasbio.comaptochem.com Deuterated internal standards co-elute with the analyte during chromatography, experiencing similar matrix effects, thus enabling accurate quantification by normalizing the analyte signal to the internal standard signal. kcasbio.comaptochem.comchromforum.org

In biochemical investigations, deuterium labeling can be used in metabolic studies to trace the fate of compounds within biological systems. numberanalytics.comsymeres.comnih.govresearchgate.net By administering a deuterated form of a compound, researchers can track its absorption, distribution, metabolism, and excretion using mass spectrometry to detect the labeled compound and its metabolites. symeres.com While deuterium substitution can sometimes lead to a kinetic isotope effect that slows down metabolism at the site of labeling, this property can also be intentionally exploited in the development of deuterated drugs with altered pharmacokinetic profiles. chem-station.comsymeres.commedchemexpress.com

This compound is a specific example of a deuterated analog used in these contexts. It serves as a deuterium-labeled analog of Neotame (B1678184), the parent compound. medchemexpress.comveeprho.commedchemexpress.comscbt.commedchemexpress.com Its primary application highlighted in research is as an internal standard in analytical methods, particularly those employing mass spectrometry, for the precise quantification of Neotame in various matrices, including biological samples and environmental water samples. veeprho.commedchemexpress.comcore.ac.uk The use of this compound as an internal standard helps ensure the accuracy and reliability of Neotame measurements by accounting for potential variations and matrix effects during the analytical process. clearsynth.comkcasbio.comaptochem.commonadlabtech.comcore.ac.uk

Historical Development and Contemporary Significance of Deuterated Compounds as Advanced Research Tools

The use of stable isotopes in biological research dates back to the 1930s, with pioneering work by Schoenheimer and Rittenberg using deuterium and nitrogen-15 (B135050) to study metabolic processes. numberanalytics.comnih.gov These early studies highlighted the utility of stable isotopes as "tracers" to investigate the metabolic fate of compounds. nih.gov The development and refinement of mass spectrometry instrumentation have been closely linked to the expanded use of stable isotope tracers over the past several decades. nih.govnih.gov Early mass spectrometers were primarily used for isotope identification, but advancements in resolution and detection capabilities have enabled accurate quantification of isotopic abundance in complex samples. nih.govnih.gov

While radioisotopes gained prominence for a period due to their ease of detection, stable isotopes remained essential for studying elements like nitrogen and oxygen, which lack suitable long-lived radioisotopes. nih.gov The resurgence and widespread adoption of stable isotope labeling in contemporary research have been driven by the continuous evolution of mass spectrometry techniques, including GC-MS and LC-MS, which offer high sensitivity and specificity for detecting and quantifying labeled compounds. nih.govnih.gov

Today, deuterated compounds are routine tools in pharmaceutical research, environmental analysis, metabolomics, and proteomics. symeres.comnih.govresearchgate.netwikipedia.orgaxios-research.com Their use as internal standards in quantitative analysis by mass spectrometry is a cornerstone of modern analytical chemistry, providing a robust approach to ensure the accuracy and reliability of measurements in complex matrices. clearsynth.comkcasbio.comaptochem.commonadlabtech.com this compound exemplifies this contemporary significance, functioning as a critical reference standard in analytical procedures aimed at determining the concentration of Neotame. veeprho.commedchemexpress.comcore.ac.uk Its role as a stable isotope-labeled internal standard underscores the continued importance of deuterated compounds in facilitating precise and accurate scientific investigations.

Research Findings and Applications of this compound

This compound is primarily recognized and utilized in research as a stable isotope-labeled internal standard for the quantification of Neotame. Its application is particularly relevant in analytical techniques such as LC-MS/MS, which are commonly used for trace analysis in complex samples. researchgate.netveeprho.commedchemexpress.com

CompoundApplication as Research ToolAnalytical Technique Used with Deuterated Analog
This compoundInternal standard for quantification of NeotameLC-MS/MS, LC-HRMS
Deuterated Sucralose (B1001)Internal standard for quantification of sucralose (Note: High cost and limited availability mentioned in one study)Mass Spectrometry
Carbendazim-D4Internal standard in environmental analysisLC-HRMS
Sucralose-D6Internal standard in environmental analysisLC-HRMS
Metolachlor-D6Internal standard in environmental analysisLC-HRMS
Triclosan-D3Internal standard in environmental analysisLC-HRMS
Carbamazepine-D10Internal standard in environmental analysisLC-HRMS

Studies have demonstrated the use of this compound as an internal standard in the analysis of environmental samples, such as surface water, utilizing techniques like Reversed Phase LC-HRMS. core.ac.uk The inclusion of this compound in these analytical workflows helps to improve the reliability and accuracy of the quantification of Neotame present in these complex environmental matrices. core.ac.uk Similarly, its use in analytical and pharmacokinetic research involving biological samples is documented, facilitating the precise quantification of Neotame. veeprho.commedchemexpress.com

The molecular formula of this compound, with three deuterium atoms incorporated, is C₂₀H₂₇D₃N₂O₅, and its molecular weight is approximately 381.48 g/mol , compared to the unlabeled Neotame (C₂₀H₃₀N₂O₅) with a molecular weight of approximately 378.47 g/mol . nih.govscbt.com This mass difference of approximately 3 Da is sufficient for clear differentiation in mass spectrometry.

While the primary documented research application of this compound centers on its use as an internal standard for analytical quantification, its existence as a deuterated analog also makes it a potential tool for metabolic fate studies of Neotame using stable isotope tracing techniques, although specific detailed findings on such studies involving this compound were not extensively highlighted in the provided search results. symeres.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30N2O5

Molecular Weight

381.5 g/mol

IUPAC Name

(3R)-3-(3,3-dimethylbutylamino)-4-oxo-4-[[(2S)-1-oxo-3-phenyl-1-(trideuteriomethoxy)propan-2-yl]amino]butanoic acid

InChI

InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16+/m1/s1/i4D3

InChI Key

HLIAVLHNDJUHFG-RYPTXDJRSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC(=O)O)NCCC(C)(C)C

Canonical SMILES

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Synthetic Pathways and Isotopic Derivatization of Deuterated Neotame Analogs

General Methodologies for Targeted Deuterium (B1214612) Incorporation into Complex Organic Molecules

Targeted deuterium incorporation into complex organic molecules like neotame (B1678184) relies on a range of synthetic strategies. One common approach is the use of deuterated reagents at a specific step in the synthesis. For molecules with ester functionalities, such as the methyl ester in neotame, deuterated alcohols (e.g., methanol-d4) can be used during the esterification process.

Another prevalent method is catalytic hydrogen-deuterium (H/D) exchange, where hydrogen atoms at specific positions in a molecule are swapped for deuterium atoms from a deuterium source, often heavy water (D₂O), in the presence of a suitable catalyst. Palladium-based catalysts are frequently employed for such transformations. The selectivity of the H/D exchange can be influenced by the catalyst, solvent, temperature, and the steric and electronic environment of the C-H bonds.

For introducing deuterium at specific chiral centers, stereoselective synthesis methods are employed. This can involve the use of chiral catalysts or starting materials with the desired stereochemistry, followed by reactions that introduce deuterium without racemization. Biocatalytic methods, utilizing enzymes that can stereoselectively catalyze reactions involving deuterium incorporation, have also emerged as powerful tools.

Specific Synthesis Routes for Methyl-d3 Derivatization in Aspartame-Derived Amino Acid Conjugates

The synthesis of Neotame-d3, specifically labeled at the methyl ester group, starts with the strategic modification of its precursor, aspartame (B1666099). Aspartame is a dipeptide composed of L-aspartic acid and the methyl ester of L-phenylalanine.

The standard industrial synthesis of neotame involves the reductive amination of aspartame with 3,3-dimethylbutyraldehyde (B104332) using a palladium catalyst and hydrogen gas in a methanol (B129727) solvent. To achieve methyl-d3 labeling, a deuterated version of the aspartame precursor is required, specifically L-aspartyl-L-phenylalanine methyl-d3 ester.

Utilization of Deuterated Reagents and Optimized Reaction Conditions for Ester Formation

The most direct route to L-aspartyl-L-phenylalanine methyl-d3 ester is through the esterification of the L-aspartyl-L-phenylalanine dipeptide using a deuterated methylating agent. A common and effective method is to use methanol-d4 (B120146) (CD₃OD) as both the solvent and the reagent in an acid-catalyzed esterification reaction.

The reaction involves dissolving the dipeptide in an excess of methanol-d4, followed by the addition of a catalyst such as thionyl chloride (SOCl₂) or by bubbling hydrogen chloride gas through the solution. The reaction is typically stirred at room temperature or gently heated to drive the esterification to completion. The use of a large excess of methanol-d4 ensures a high level of deuterium incorporation into the methyl ester group.

Table 1: Reaction Conditions for Methyl-d3 Esterification of L-Aspartyl-L-phenylalanine

ParameterCondition
Reactant L-Aspartyl-L-phenylalanine
Deuterated Reagent Methanol-d4 (CD₃OD)
Catalyst Thionyl chloride (SOCl₂) or HCl (gas)
Solvent Methanol-d4 (CD₃OD)
Temperature 25-40 °C
Reaction Time 4-8 hours

Following the esterification, the resulting L-aspartyl-L-phenylalanine methyl-d3 ester can be isolated and purified before being used in the subsequent reductive amination step to produce this compound.

Advanced Chromatographic and Spectroscopic Techniques for Purity Assessment and Isotopic Enrichment Verification of Synthesized Deuterated Analogs

The purity and isotopic enrichment of the synthesized this compound must be rigorously verified. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the chemical purity of the final product. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, can effectively separate this compound from any unreacted starting materials or byproducts.

Mass Spectrometry (MS) is essential for confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the synthesized compound, which will be higher than that of non-deuterated neotame by approximately 3 mass units. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of this compound, which can provide further structural confirmation and locate the position of the deuterium label. The fragmentation of the methyl-d3 ester group will result in fragment ions that are 3 mass units heavier than the corresponding fragments of unlabeled neotame.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for both structural confirmation and determination of isotopic enrichment.

¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the methyl ester protons (typically a singlet around 3.7 ppm) will be absent or significantly reduced in intensity. The integration of the remaining proton signals relative to an internal standard can be used to quantify the level of deuteration.

²H NMR: Deuterium NMR will show a signal at the chemical shift corresponding to the methyl ester group, confirming the presence and location of the deuterium label.

¹³C NMR: In the carbon-13 NMR spectrum, the carbon of the methyl-d3 group will exhibit a characteristic multiplet due to coupling with the three deuterium atoms (a septet, following the 2nI+1 rule where n=3 and I=1 for deuterium). The chemical shift of this carbon will also be slightly shifted upfield compared to the non-deuterated analog due to the isotopic effect.

Table 2: Expected Analytical Data for this compound

Technique Expected Result for this compound Comparison with Neotame
HPLC Single peak indicating high chemical purity. Similar retention time.
HRMS (m/z) [M+H]⁺ ≈ 382.24 [M+H]⁺ ≈ 379.22
¹H NMR Absence or significant reduction of the methyl ester singlet (~3.7 ppm). Presence of a singlet at ~3.7 ppm (3H).
¹³C NMR Septet for the methyl-d3 carbon, slightly upfield shifted. Quartet for the methyl carbon (due to coupling with protons).

By employing these advanced analytical techniques, the successful synthesis, high purity, and precise isotopic enrichment of this compound can be confidently established.

Advanced Analytical Applications of Neotame D3 As an Internal Standard

Theoretical Framework of Stable Isotope Internal Standards in Quantitative Chemical Analysis

Quantitative chemical analysis aims to determine the precise amount or concentration of a specific substance (analyte) within a sample. Mass spectrometry (MS) is a powerful tool for this purpose, offering high sensitivity and selectivity. However, the ionization efficiency and detection response of an analyte in MS can be influenced by various factors, including variations in the sample matrix, instrument performance, and sample preparation steps. nih.govimreblank.ch

To compensate for these variations and improve the accuracy and reproducibility of quantitative MS analysis, internal standards are widely employed. An ideal internal standard should behave similarly to the analyte throughout the analytical process, from sample preparation and extraction to chromatographic separation and mass spectrometric detection. nih.govimreblank.ch

Stable isotope-labeled (SIL) analogs, such as Neotame-d3 for neotame (B1678184), are considered the best choice for internal standards in many MS applications. imreblank.chresearchgate.netscispace.com This is because SIL internal standards are chemically and physically very similar to their unlabeled counterparts. They typically exhibit identical chromatographic retention times and similar ionization characteristics to the analyte. scispace.com By adding a known amount of the SIL internal standard to the sample at an early stage of the sample preparation, any losses or variations that affect the analyte during the analytical procedure will theoretically affect the internal standard proportionally. nih.gov

Quantification is then achieved by measuring the ratio of the analyte signal to the internal standard signal. Since the internal standard concentration is known, the analyte concentration can be accurately determined from this ratio, effectively compensating for matrix effects and instrumental variations. nih.govimreblank.ch This approach, known as stable isotope dilution mass spectrometry (SID-MS), is a highly regarded technique for accurate quantitative analysis and is often used in reference methodologies. imreblank.ch

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development Utilizing this compound for High-Precision Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This combination is particularly well-suited for the analysis of complex samples, allowing for the separation of the analyte from potential interferences before it enters the mass spectrometer. htslabs.com

When developing an LC-MS method for the quantification of neotame, this compound serves as an invaluable internal standard. The method development process involves optimizing various parameters to achieve high precision, accuracy, selectivity, and sensitivity.

The LC portion of the method focuses on achieving adequate separation of neotame from the sample matrix and other co-eluting compounds. This involves selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and temperature. Since this compound is a stable isotope analog, it will co-elute with neotame under typical LC conditions, which is a desirable characteristic for an internal standard as it ensures they experience similar matrix effects and chromatographic behavior. scispace.com

The MS portion of the method involves optimizing the ionization source parameters (e.g., electrospray ionization, ESI, is commonly used for neotame and similar compounds), the mass analyzer settings, and the detection parameters. researchgate.net The goal is to maximize the signal intensity of both neotame and this compound while minimizing noise and interference.

Optimization of Tandem Mass Spectrometry (MS/MS) Parameters for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry (MS/MS), particularly using a triple quadrupole mass analyzer, is widely employed in quantitative analysis due to its enhanced selectivity and sensitivity. htslabs.comshimadzu.com In MS/MS, specific ions (precursor ions) corresponding to the analyte and internal standard are selected in the first quadrupole (Q1), fragmented in a collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approach significantly reduces chemical noise and interference, leading to improved sensitivity and specificity. htslabs.comshimadzu.com

For a this compound-based LC-MS/MS method, the optimization of MS/MS parameters is crucial. This involves:

Determining the precursor ions: Identifying the most abundant and stable protonated or deprotonated molecules of neotame and this compound in the mass spectrometer.

Optimizing collision energy: Adjusting the collision energy in the collision cell (Q2) to produce characteristic and abundant fragment ions for both neotame and this compound. The fragmentation patterns of neotame and this compound are expected to be very similar due to their structural resemblance, with the mass difference maintained in the deuterated fragments. researchgate.net

Selecting product ions: Choosing the most selective and abundant fragment ions for quantification and confirmation. Typically, one transition (precursor ion -> product ion) is used for quantification, and one or more additional transitions are used for confirmation to ensure the identity of the analyte. htslabs.com

Optimizing dwell time: Setting the time spent monitoring each MRM transition to ensure sufficient data points are acquired across the chromatographic peak for accurate integration.

By optimizing these parameters, the LC-MS/MS method can selectively detect and quantify neotame even in complex matrices, with this compound providing accurate compensation for matrix effects and variations. researchgate.nethtslabs.com

Application of High-Resolution Mass Spectrometry for Accurate Mass Determination and Isotopic Pattern Analysis

While triple quadrupole mass spectrometers are common for targeted quantitative analysis using MRM, high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass analyzers, offers additional capabilities that can be beneficial in this compound-based methods. chromatographyonline.comlcms.cz

HRMS provides highly accurate mass measurements of ions. This accurate mass information can be used to determine the elemental composition of the precursor and product ions, providing a higher level of confidence in the identification of neotame and its fragments. lcms.cz The exact mass difference between neotame and this compound, corresponding to the mass of the deuterium (B1214612) atoms, can be precisely verified using HRMS.

Furthermore, HRMS allows for the analysis of isotopic patterns. Every molecule has a natural isotopic distribution based on the natural abundance of isotopes like ¹³C, ¹⁵N, and ²H. SIL compounds like this compound will have a distinct isotopic pattern shifted by the mass of the incorporated deuterium atoms. Analyzing the isotopic pattern using HRMS can further confirm the presence and identity of both the analyte and the internal standard and can be particularly useful in complex samples where isobaric interferences might be present. thegoodscentscompany.com

While not always necessary for routine quantitative analysis once an MRM method is established, HRMS can be a powerful tool during method development for confirmation of analyte and internal standard identity, understanding fragmentation pathways, and investigating potential interferences.

Comprehensive Method Validation Protocols for this compound-Based Analytical Assays

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For quantitative assays utilizing this compound as an internal standard, comprehensive validation protocols are essential to demonstrate the method's reliability, accuracy, and robustness. researchgate.net

Validation typically involves evaluating several key analytical performance characteristics:

Establishing Analytical Precision, Accuracy, and Linearity Across Concentration Ranges

Precision: Assesses the reproducibility of the measurements. It is typically evaluated by analyzing replicate samples at different concentration levels within the expected range and calculating the relative standard deviation (RSD). Both intra-day (within the same day) and inter-day (on different days) precision should be determined. researchgate.net

Accuracy: Measures how close the measured values are to the true concentration of the analyte. This is often assessed by analyzing quality control (QC) samples prepared at known concentrations. The accuracy is expressed as the percentage recovery or the percentage deviation from the nominal concentration. researchgate.net

Linearity: Evaluates the proportional relationship between the analyte concentration and the instrument response (analyte/internal standard peak area ratio) over a defined range. A calibration curve is constructed by analyzing a series of standards at different concentrations containing a constant amount of the internal standard. The linearity is assessed by the correlation coefficient (r²) of the calibration curve; a value typically > 0.99 is desired. google.com The dynamic range of the method, over which linearity is observed, is also established. researchgate.net

These parameters are evaluated by analyzing spiked samples or matrix-matched standards containing known concentrations of neotame and a fixed concentration of this compound. google.com

Evaluation of Matrix Effects and Stability in Diverse Sample Types

Matrix Effects: Assess the influence of components in the sample matrix (e.g., biological fluids, food matrices) on the ionization efficiency of the analyte and internal standard. Matrix effects can lead to signal suppression or enhancement, affecting the accuracy of the quantification. The use of a SIL internal standard like this compound is intended to compensate for matrix effects, assuming the analyte and internal standard are affected similarly. researchgate.netscispace.com Matrix effects can be evaluated by comparing the response of analytes in the matrix to the response of analytes in a neat solvent at the same concentration, both with and without the internal standard. scispace.com

Stability: Evaluates the stability of the analyte in the specific sample matrix under various storage conditions (e.g., at room temperature, refrigerated, frozen, after freeze-thaw cycles) and during sample processing. The stability of the internal standard (this compound) under these conditions should also be assessed. researchgate.net This ensures that the analyte concentration does not change significantly from the time of sample collection to the time of analysis.

Validation protocols also typically include determining the limit of detection (LOD) and limit of quantification (LOQ), which represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. researchgate.net

By performing these validation experiments, researchers can demonstrate that the this compound-based analytical method is reliable and fit for the quantitative determination of neotame in the specific sample types of interest.

Advanced Sample Preparation Strategies for Trace-Level Quantification Employing Deuterated Standards in Complex Matrices

Quantifying trace levels of analytes like Neotame in complex matrices presents significant analytical challenges. These matrices often contain numerous co-eluting compounds that can interfere with the detection and accurate quantification of the target analyte. myadlm.org Advanced sample preparation strategies are therefore essential to isolate and concentrate the analyte while removing potential interferences. The use of deuterated internal standards, such as this compound, is intrinsically linked to these strategies, as they help monitor and correct for variations introduced during the cleanup and enrichment steps. scitechnol.commyadlm.org

The primary goals of employing advanced sample preparation techniques in conjunction with deuterated standards are to enhance method sensitivity, improve selectivity, and mitigate matrix effects. By effectively cleaning up the sample extract, the concentration of interfering substances is reduced, which in turn minimizes ion suppression or enhancement effects during mass spectrometry analysis and improves the signal-to-noise ratio for the analyte. scitechnol.commyadlm.org

Solid-Phase Extraction (SPE) and Other Purification Techniques

Solid-Phase Extraction (SPE) is a widely used and effective sample preparation technique for the isolation and purification of analytes from complex matrices prior to chromatographic analysis. researchgate.netnih.govnih.govmdpi.com The principle of SPE involves the differential retention of analytes and matrix components on a solid stationary phase as the sample passes through it. By selecting appropriate stationary phases and elution solvents, the target analyte (Neotame) and its deuterated internal standard (this compound) can be selectively retained and then eluted, separating them from many interfering substances present in the original matrix. nih.govnih.gov

Various SPE sorbents are available, and the choice depends on the chemical properties of the analyte and the matrix. For the analysis of sweeteners like Neotame, reversed-phase sorbents (e.g., C18) or hydrophilic-lipophilic balanced (HLB) polymers are commonly employed. researchgate.netnih.govnih.gov HLB cartridges, for instance, have been successfully used for the pre-treatment of samples like beverages, cakes, and preserved fruits for Neotame determination by HPLC. nih.gov The SPE process typically involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the retained analytes. nih.gov

The inclusion of this compound from the initial stages of sample preparation, such as before the SPE procedure, is critical. Since this compound behaves similarly to Neotame during the SPE process, any variations in the extraction efficiency or recovery due to matrix effects or procedural inconsistencies will affect both compounds proportionally. scitechnol.commyadlm.org This allows the signal of Neotame to be corrected based on the recovery of this compound, leading to more accurate quantitative results.

Other purification techniques that may be used in conjunction with or as alternatives to SPE include liquid-liquid extraction (LLE) or more advanced microextraction techniques. mdpi.com The selection of the purification method is guided by the nature of the sample matrix and the required sensitivity of the analysis. Regardless of the specific technique used, the application of this compound as an internal standard throughout the process is essential for reliable trace-level quantification.

Mechanistic Investigations of Biotransformation Pathways Employing Neotame D3

Application of Stable Isotope Tracers in Elucidating Xenobiotic Metabolism and Pharmacokinetic Processes

Stable isotope tracers play a crucial role in the study of xenobiotic metabolism and pharmacokinetics. By administering a labeled compound like Neotame-d3, researchers can differentiate the administered substance and its transformation products from endogenous compounds within a biological system. This is possible because the mass of the labeled compound and its metabolites will be slightly greater than their unlabeled counterparts, a difference detectable by mass spectrometry. nih.gov This approach enables the tracking of absorption, distribution, metabolism, and excretion (ADME) pathways. While general principles of stable isotope tracing in xenobiotic metabolism are well-established scispace.comapollohospitals.comchemrxiv.org, specific detailed studies employing this compound solely for the comprehensive elucidation of neotame's metabolic and pharmacokinetic profile at a mechanistic level were not extensively detailed in the provided search results, though Neotame (B1678184) labeled with Carbon-14 and Carbon-13 has been used in human metabolic studies wikipedia.org. This compound is primarily noted for its use as an internal standard in analytical methods core.ac.ukscbt.commedchemexpress.com.

Characterization of Neotame Metabolic Pathways through Deuterated Analog Tracking

Tracking the fate of this compound within a biological system allows for the characterization of its metabolic pathways. As this compound undergoes biotransformation, the deuterium (B1214612) label is retained in the resulting metabolites, enabling their identification and structural elucidation using mass spectrometry-based techniques. nih.gov This is particularly useful for identifying both primary and secondary metabolites.

Identification and Structural Elucidation of Primary and Secondary Deuterated Metabolites

The primary metabolic pathway for unlabeled neotame involves hydrolysis of the methyl ester linkage, yielding de-esterified neotame and methanol (B129727). wikipedia.orgatamanchemicals.com If this compound, labeled at the methyl ester, is metabolized, the primary deuterated metabolite would be de-esterified neotame retaining the deuterium label, and deuterated methanol (CD3OH). Further metabolism of de-esterified neotame or other minor pathways could lead to secondary deuterated metabolites. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate and identify these labeled metabolites based on their mass-to-charge ratios and fragmentation patterns. nih.gov The presence of the deuterium label results in characteristic mass shifts that aid in the identification of metabolites derived from the administered this compound. While the major metabolites of unlabeled neotame are known wikipedia.orgnih.gov, specific studies detailing the identification and structural elucidation of deuterated metabolites derived from this compound were not provided in the search results, although this compound is used as an internal standard in LC-HRMS analysis, implying its detectability and the potential to track its transformation products. core.ac.ukscbt.com

Development and Application of In Vitro Experimental Models for Deuterated Analog Metabolic Studies

Deuterated analogs, such as this compound, play a crucial role in the investigation of metabolic pathways and the pharmacokinetic profiling of their non-labeled counterparts. Deuterium substitution at specific positions within a molecule can influence its metabolic fate due to the kinetic isotope effect, where the bond to deuterium is stronger than the bond to hydrogen, potentially slowing down enzymatic cleavage at that position. uni.lu Furthermore, deuterated standards are invaluable as internal standards in quantitative analysis using mass spectrometry, allowing for accurate measurement of the parent compound and its metabolites in complex biological matrices. uni.lufishersci.at

This compound is a stable isotope-labeled form of Neotame, specifically deuterated on the methyl ester group. biorxiv.orgscbt.com Neotame is primarily metabolized through the hydrolysis of this methyl ester linkage, resulting in the formation of de-esterified neotame and methanol. Current time information in Río Jueyes, PR.wikipedia.orgfishersci.senih.gov Minor metabolic pathways also exist, leading to metabolites such as N-(3,3-dimethylbutyl)-L-aspartic acid and 3,3-dimethylbutyric acid. Current time information in Río Jueyes, PR.fishersci.se The strategic placement of the deuterium label in this compound makes it a powerful tool for specifically tracking the de-esterification pathway and quantifying both the parent compound and the de-esterified metabolite using mass spectrometry-based techniques.

The development and application of in vitro experimental models are essential for understanding the biotransformation of compounds like this compound without the complexities of in vivo systems. These models allow for controlled studies to identify metabolic pathways, determine the enzymes involved, and assess metabolic stability. Common in vitro models utilized for such investigations include:

Liver Microsomes: These subcellular fractions are enriched in cytochrome P450 (CYP) enzymes, the primary Phase I metabolizing enzymes, and also contain some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Incubations with liver microsomes, often supplemented with necessary cofactors like NADPH for CYP activity or UDPGA for UGT activity, can reveal oxidative and conjugative metabolic pathways. nih.govnih.gov

S9 Fractions: The S9 fraction is the supernatant obtained after centrifugation of a tissue homogenate at 9000 x g. nih.govnih.gov This fraction contains both microsomal and cytosolic enzymes, thus encompassing a wider range of Phase I and Phase II metabolic activities compared to microsomes alone. nih.govnih.govuni.lu

Hepatocytes: Isolated hepatocytes are intact liver cells that retain most of the metabolic pathways present in the liver. nih.govnih.govnih.gov They represent a more physiologically relevant in vitro model, allowing for the study of coordinated Phase I and Phase II metabolism, as well as transporter activity. nih.govnih.gov

The application of this compound in these in vitro models would typically involve incubating the labeled compound with the chosen biological matrix (microsomes, S9, or hepatocytes) under controlled conditions (e.g., temperature, time, cofactor concentration). Samples would be collected at various time points, and the reaction would be terminated. Subsequent analysis is commonly performed using liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS). The deuterium label in this compound allows for the differentiation of the parent compound from its non-labeled endogenous counterparts and facilitates the identification and quantification of deuterated metabolites. By monitoring the depletion of this compound and the formation of its deuterated metabolites over time, researchers can characterize the metabolic pathways involved and determine parameters such as in vitro half-life and intrinsic clearance. nih.gov

While the provided search results discuss the metabolism of Neotame and the general use of deuterated compounds and in vitro models uni.lufishersci.atbiorxiv.orgCurrent time information in Río Jueyes, PR.wikipedia.orgfishersci.senih.govnih.govnih.govnih.gov, detailed research findings specifically presenting data tables on the biotransformation pathways of this compound within liver microsomes, S9 fractions, or hepatocytes were not extensively available in the provided snippets. Studies using Neotame have investigated its effects on intestinal cells and bacteria in vitro nih.govnih.govaiddlab.comnih.gov, but these did not focus on the detailed biotransformation of this compound using standard metabolic models. However, based on the known metabolism of Neotame and the utility of deuterated analogs, studies employing this compound in these in vitro systems would primarily aim to:

Confirm the de-esterification of this compound to deuterated de-esterified neotame.

Investigate if the deuterium label influences the rate of this de-esterification compared to non-labeled Neotame (kinetic isotope effect).

Identify any other potential minor deuterated metabolites formed in these systems.

Quantify the rates of formation of these metabolites and the rate of disappearance of the parent this compound.

Such studies would generate data on the concentration of this compound and its deuterated metabolites over time in the different in vitro systems. This data could be presented in tables showing the percentage of parent compound remaining or the percentage of metabolites formed at various time points.

Illustrative Data Table (Hypothetical based on expected study outcomes):

While specific data for this compound biotransformation in vitro was not found in the search results, a hypothetical data table illustrating the type of results that might be obtained in such a study is presented below. This table would typically show the decrease in parent compound and the increase in a major metabolite over time in an in vitro system like liver microsomes.

Time (minutes)% this compound Remaining% Deuterated De-esterified Neotame Formed
01000
158510
306030
603055
120570

The application of this compound in these in vitro models, coupled with sensitive analytical techniques, allows for a detailed understanding of the enzymatic processes involved in Neotame metabolism, providing valuable data for various scientific and regulatory purposes.

Spectroscopic Characterization and Structural Elucidation of Deuterated Neotame

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Site Assignment and Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and purity of organic compounds. For deuterated compounds like Neotame-d3, NMR is crucial for confirming the positions of deuterium labeling and quantifying the level of isotopic enrichment.

In ¹H NMR spectroscopy, the signals corresponding to protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This allows for the direct assignment of deuterium incorporation sites by comparing the ¹H NMR spectrum of this compound with that of unlabeled neotame (B1678184). The residual proton signals at deuterated positions can also provide information on the extent of deuteration at those specific sites studymind.co.uksigmaaldrich.com.

²H NMR spectroscopy directly detects deuterium nuclei. While ²H NMR typically yields broader signals compared to ¹H NMR due to deuterium's quadrupolar nature, it provides a clean spectrum where each signal corresponds to a unique deuterium environment in the molecule sigmaaldrich.comhuji.ac.il. The chemical shifts in ²H NMR are very similar to those observed for the corresponding protons in ¹H NMR, facilitating spectral interpretation and site assignment sigmaaldrich.com. The integration of peaks in the ²H NMR spectrum can be used to determine the relative distribution of deuterium across different labeled positions sigmaaldrich.com.

Quantitative NMR (qNMR) techniques, applied to either ¹H or ²H spectra, can be used to precisely measure the isotopic enrichment level of this compound. By comparing the integral of a signal from a non-deuterated part of the molecule (as an internal standard) to the integrals of signals from deuterated or partially deuterated positions, the percentage of deuterium incorporation can be calculated sigmaaldrich.comrsc.org. This is particularly useful for highly deuterated compounds where residual proton signals in ¹H NMR are very weak sigmaaldrich.com.

Expected Data in NMR Analysis of this compound:

NMR analysis of this compound would typically involve acquiring ¹H and ²H NMR spectra. A table summarizing the observed chemical shifts (δ in ppm), peak multiplicities, and integration values for both the unlabeled neotame and this compound would be essential. For this compound, the table would specifically highlight the reduced or absent signals in the ¹H spectrum and the corresponding signals observed in the ²H spectrum, along with estimated deuterium incorporation percentages at each site based on integration.

Vibrational Spectroscopy (Infrared and Raman) for Confirmation of Deuterium Labeling and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to changes in molecular mass and bond strengths, making it an effective tool for confirming deuterium labeling and investigating conformational changes. Replacing a hydrogen atom with a heavier deuterium atom significantly impacts the vibrational modes involving that atom, leading to characteristic shifts in absorption or scattering frequencies libretexts.orgedurev.inajchem-a.comajchem-a.com.

The most significant effect is observed in stretching and bending vibrations involving C-H bonds, which shift to lower frequencies upon deuteration (C-D bonds) libretexts.orgajchem-a.comajchem-a.com. The magnitude of this isotopic shift is often proportional to the square root of the ratio of the reduced masses of the isotopic bonds, approximately √2 for C-H to C-D vibrations libretexts.orgedurev.in. These shifts provide clear spectroscopic evidence for the presence of deuterium at specific locations within the this compound molecule.

Vibrational spectroscopy can also provide insights into the conformational preferences of this compound. Subtle changes in the molecular conformation can alter the local environment of chemical bonds, leading to observable changes in vibrational frequencies and intensities. By comparing the IR and Raman spectra of this compound with those of unlabeled neotame in different phases (e.g., solid state, solution), researchers can identify potential conformational differences induced by deuteration or solvent interactions.

Expected Data in Vibrational Spectroscopy of this compound:

Vibrational spectroscopic data for this compound would include IR absorption and Raman scattering spectra. A data table would list the characteristic vibrational frequencies (in cm⁻¹) observed for key functional groups and bond vibrations in both unlabeled neotame and this compound. This table would highlight the significant downshifts in frequencies corresponding to the deuterated C-D stretching and bending modes compared to the original C-H vibrations, serving as confirmation of successful deuteration.

Advanced Mass Spectrometry Fragmentation Analysis for Structural Confirmation of Deuterated Species

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of compounds. For deuterated species like this compound, MS provides direct evidence of the degree of deuteration by the observed mass shift of the molecular ion. The molecular ion peak of this compound will be shifted by the number of deuterium atoms incorporated multiplied by the mass difference between deuterium and hydrogen (approximately 1.006 Da per deuterium). High-resolution mass spectrometry (HRMS) is particularly valuable for accurately determining the elemental composition and confirming the number of deuterium atoms rsc.org.

Furthermore, tandem mass spectrometry (MS/MS), which involves fragmenting the molecular ion and analyzing the resulting fragment ions, is crucial for confirming the structure of this compound and, in some cases, pinpointing the location of deuterium atoms. The fragmentation pathways of a molecule are influenced by its structure and the energy imparted during fragmentation. Deuterium labeling can alter the propensity of certain bonds to break due to the kinetic isotope effect, where bonds to heavier isotopes (deuterium) are often stronger and less likely to cleave than bonds to lighter isotopes (hydrogen) stackexchange.comwikipedia.org. This can lead to observable differences in the relative abundances of fragment ions between the deuterated and unlabeled compounds stackexchange.comscielo.brcdnsciencepub.com.

Analyzing the mass-to-charge ratio (m/z) of the fragment ions in the MS/MS spectrum of this compound and comparing them to the fragmentation pattern of unlabeled neotame allows for the identification of fragments that retain deuterium labels. The mass shift of a specific fragment ion indicates the number of deuterium atoms present in that fragment, providing valuable information about which parts of the molecule are deuterated scielo.brcdnsciencepub.comacs.org.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) Techniques for Fragmentation Pathway Elucidation

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are common fragmentation techniques used in tandem MS. In CID, ions collide with neutral gas molecules, leading to vibrational excitation and subsequent fragmentation. HCD is a beam-type fragmentation technique that typically imparts higher energy to the ions, often resulting in more extensive fragmentation and the generation of lower-mass fragment ions thermofisher.comrsc.orgresearchgate.net.

Applying CID and HCD to this compound allows for the generation of characteristic fragment ions. By comparing the MS/MS spectra obtained from this compound and unlabeled neotame, researchers can identify fragment ions that are shifted in mass due to the presence of deuterium. For example, if a fragment ion from unlabeled neotame at m/z X is observed at m/z X+n in the this compound spectrum, it indicates that this fragment contains 'n' deuterium atoms. This analysis helps to elucidate the fragmentation pathways and confirm which parts of the neotame structure are retained in each fragment. The kinetic isotope effect can also influence the relative intensities of fragment ions in CID and HCD spectra, providing further clues about the fragmentation mechanism and deuterium placement stackexchange.comscielo.brcdnsciencepub.com.

Complementary Techniques for Isomeric Differentiation (e.g., Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS))

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a hyphenated technique that separates ions based on their size, shape, and charge in the gas phase prior to mass analysis nih.govnih.govjst.go.jp. This provides an additional dimension of separation orthogonal to traditional chromatographic or mass separation, which is particularly useful for differentiating isomers, including structural and stereoisomers, that may have the same nominal mass but different three-dimensional structures nih.govnih.govjst.go.jpacs.org.

For deuterated compounds like this compound, IMS-MS can be valuable for distinguishing between positional isomers if deuterium has been incorporated at different sites in the molecule, leading to subtle changes in ion conformation and collision cross-section nih.govacs.org. While the mass difference between isotopologues is small, the change in mass distribution and potential alterations in conformation due to deuteration can affect ion mobility nih.govacs.org. IMS-MS can separate these isotopologues or isomers based on their different mobilities, providing an extra layer of confidence in structural assignments and isotopic purity analysis nih.govacs.org. Coupling IMS with fragmentation techniques (IMS-MS/MS) allows for the analysis of fragment ion mobility, providing even more detailed structural information and aiding in the localization of deuterium within fragments nih.govnih.gov.

Expected Data in Mass Spectrometry Analysis of this compound:

Mass spectrometry data for this compound would include a full scan MS spectrum showing the molecular ion peak with a mass shifted according to the number of deuterium atoms. HRMS data would provide a precise mass measurement to confirm the elemental composition. MS/MS spectra (CID and HCD) would show fragmentation patterns. Data tables would list the m/z values and relative intensities of significant fragment ions for both unlabeled neotame and this compound, noting the mass shifts observed for deuterated fragments. For IMS-MS, data would include drift times or collision cross-section values for the molecular ion and potentially fragment ions, highlighting any differences observed between this compound and its unlabeled counterpart or between different deuterated isomers.

X-ray Crystallography and Computational Modeling for Elucidating Deuterated Neotame Conformations and Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the crystalline state. While X-ray diffraction primarily probes electron density and is less sensitive to hydrogen atoms compared to heavier atoms, high-resolution X-ray data can provide information about bond lengths and angles, and in some cases, even localize hydrogen atoms omicsonline.orgmanchester.ac.uk. For deuterated compounds, X-ray crystallography can be used to compare the crystal structure of this compound with that of unlabeled neotame to assess whether deuteration induces any significant changes in crystal packing or molecular conformation in the solid state omicsonline.orgmanchester.ac.uknih.goviucr.org. Studies on other deuterated molecules, particularly proteins, have shown that deuteration generally causes only minimal structural differences in the crystal lattice manchester.ac.uknih.goviucr.org.

Computational modeling, particularly using Density Functional Theory (DFT), plays a vital role in complementing experimental spectroscopic data and providing deeper insights into the electronic structure, conformation, and interactions of this compound researchgate.netresearchgate.netresearchgate.netnih.govscispace.comescholarship.orgjneurosci.org. DFT calculations can be used to:

Optimize the molecular geometry of this compound in various possible conformations to determine the most stable structures.

Predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies, which can be directly compared with experimental data to validate structural assignments and confirm deuterium positions nih.gov.

Calculate the relative energies of different conformers, providing insights into the conformational landscape of this compound.

Model interactions with other molecules, such as solvent molecules or binding partners, to understand how deuteration might affect these interactions researchgate.netresearchgate.netjneurosci.org.

Simulate mass spectrometry fragmentation pathways and predict the m/z values and relative stabilities of fragment ions, aiding in the interpretation of experimental MS/MS data.

By integrating experimental data from techniques like NMR, IR, Raman, and MS with computational modeling, a comprehensive understanding of the structure, conformation, and behavior of this compound can be achieved.

Expected Data in X-ray Crystallography and Computational Modeling of this compound:

X-ray crystallography data for this compound would include crystallographic parameters (space group, unit cell dimensions) and atomic coordinates. A data table could compare key bond lengths, bond angles, and torsion angles between unlabeled neotame and this compound crystal structures. Computational modeling data would include optimized molecular geometries, calculated energies of different conformers, predicted NMR chemical shifts, and predicted vibrational frequencies. Tables would present these calculated values alongside experimental data for comparison and validation.

Emerging Research Frontiers and Methodological Innovations for Deuterated Analogs

Development of Novel and Economically Viable Deuteration Synthetic Routes

The synthesis of deuterated compounds, including Neotame-d3, is a critical aspect of their utility. Neotame (B1678184) itself is synthesized through the reductive alkylation of aspartame (B1666099) with 3,3-dimethylbutyraldehyde (B104332) in the presence of a palladium or platinum catalyst and hydrogen gas in methanol (B129727). wikipedia.orgnih.govatamanchemicals.comscbt.com This process involves the reaction of equimolar amounts of aspartame and 3,3-dimethylbutyraldehyde. wikidata.org

For deuterated analogs like this compound, the deuteration is typically introduced during the synthesis. One approach involves using a deuterated precursor. For instance, synthesizing this compound could potentially involve the use of deuterated 3,3-dimethylbutyraldehyde, enabling the selective incorporation of deuterium (B1214612) atoms into specific positions of the neotame molecule. wikipedia.org The industrial production of this compound would likely follow a modified reductive alkylation process analogous to the synthesis of non-deuterated neotame. wikipedia.org

Research in this area focuses on developing synthetic routes that are not only selective for deuterium incorporation at desired positions but also economically viable for producing sufficient quantities of these labeled standards for research and analytical applications. While specific details on novel and economically viable routes solely for this compound are limited in the provided search results, the general principles of synthesizing deuterated compounds often involve reductive alkylation with deuterated reagents or hydrogen-deuterium exchange reactions catalyzed by metals like palladium or platinum. wikidata.org Advancements in this area aim to improve yields, reduce costs, and enhance the isotopic purity of the final deuterated product.

Advancements in High-Throughput Analytical Platforms Integrating Deuterated Standards for Multi-Analyte Profiling

Deuterated analogs like this compound are widely used as internal standards in advanced analytical techniques, particularly in mass spectrometry (MS) coupled with liquid chromatography (LC-MS). core.ac.ukresearchgate.netthegoodscentscompany.com The mass difference introduced by deuterium allows for the clear distinction between the target analyte (non-deuterated compound) and its deuterated internal standard during MS analysis. researchgate.net This is particularly valuable in complex matrices where accurate quantification is challenging.

High-throughput analytical platforms, such as those used in multi-analyte profiling, heavily rely on deuterated standards to ensure the accuracy and reliability of measurements. atamanchemicals.com In the analysis of artificial sweeteners, including neotame, LC-MS/MS methods frequently employ deuterated internal standards to compensate for matrix effects and variations in ionization efficiency. core.ac.uk For example, this compound has been used as an internal standard in LC-HRMS analysis for the non-target screening of chemicals, including artificial sweeteners, in environmental samples like surface water.

The integration of deuterated standards into high-throughput workflows allows for the simultaneous quantification of multiple analytes in a single run, significantly increasing sample throughput. atamanchemicals.com This is crucial in fields like food analysis, environmental monitoring, and metabolomics, where large numbers of samples need to be processed efficiently and accurately. atamanchemicals.com

Data from studies utilizing deuterated standards in analytical platforms can be presented in tables to show parameters like detection limits and recoveries.

Analytical TechniqueApplicationReported Detection Limit (Neotame)Deuterated Standard Used
LC-MS/MSFood product analysis0.1 ng/g wikipedia.orgThis compound wikipedia.org
LC-MS/MSWastewater analysis0.00004 g/kgNot specified for Neotame
LC-HRMSSurface water screeningNot specified for NeotameThis compound

Note: Detection limits can vary significantly depending on the specific matrix, instrumentation, and method parameters.

The use of deuterated internal standards helps to improve the precision and accuracy of quantitative analysis by accounting for variations that occur during sample preparation, chromatography, and mass spectrometry. core.ac.uk

Computational Chemistry Approaches for Predicting Deuterium Effects on Molecular Interactions and Reactivity

Computational chemistry plays a vital role in understanding and predicting the effects of deuterium substitution on molecular properties, interactions, and reactivity. Deuterium substitution can influence vibrational frequencies, bond dissociation energies, and kinetic isotope effects. These effects can, in turn, subtly alter molecular behavior.

Density Functional Theory (DFT) calculations, for instance, can be used to study the interaction of molecules, including sweeteners like neotame, with metal ions, and such approaches can be extended to investigate the impact of deuteration on these interactions. Computational studies can also predict deuterium isotope effects on chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy, providing insights into molecular structure and hydrogen bonding patterns.

While specific computational studies focusing solely on predicting deuterium effects on this compound were not extensively detailed in the search results, the general principles apply. Computational methods can model the vibrational modes of deuterated molecules, calculate zero-point energies, and predict how deuterium substitution might affect reaction rates through kinetic isotope effects. This is particularly relevant when studying the metabolic fate of compounds, as deuterium substitution can sometimes alter metabolic pathways or rates.

Computational chemistry provides a powerful tool to complement experimental studies involving deuterated compounds, helping researchers to understand the underlying physical and chemical principles governing their behavior.

Broader Implications of Deuterated Compound Research in Advanced Chemical Biology and Systems Omics Sciences

Research involving deuterated compounds has significant implications for advanced chemical biology and systems omics sciences, including metabolomics and proteomics. Deuterated analogs serve as indispensable tools for tracing metabolic pathways, quantifying endogenous metabolites, and studying protein dynamics. researchgate.netthegoodscentscompany.com

In metabolomics, stable isotope-labeled standards, including deuterated compounds, are critical for accurate quantification of metabolites using MS-based techniques. They are used in targeted metabolomics for absolute quantification and in untargeted metabolomics for identification and relative quantification. Deuterated amino acid mixtures, for example, are used as standards in high-throughput LC/MS or GC-MS metabolomic analysis. atamanchemicals.com While this compound itself is not a primary metabolite, its use as an internal standard in analyzing neotame in biological samples demonstrates the broader application of deuterated compounds in studying the fate of xenobiotics within biological systems. core.ac.uk

Deuterium labeling can also be used in protein structure determination and to study protein-ligand interactions using NMR spectroscopy. Furthermore, deuterium tracing experiments allow researchers to investigate metabolic flux and understand how different pathways are interconnected within a biological system.

The application of deuterated compounds extends to pharmacokinetic and pharmacodynamic studies, where they can help in understanding drug metabolism and distribution. researchgate.net While Neotame is a sweetener and not a drug in the traditional sense, the principles of using deuterated analogs to study its metabolic fate are similar. wikipedia.org

Q & A

Q. What analytical methods are optimal for detecting and quantifying Neotame-d3 in complex biological matrices?

this compound, a deuterated analog of the artificial sweetener neotame, requires high-sensitivity detection methods due to its low natural abundance in samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely recommended for its specificity and ability to differentiate isotopic peaks. Deuterated internal standards (e.g., this compound itself) should be used to correct for matrix effects and ionization efficiency variations . Key parameters include column selection (C18 for polar interactions) and gradient elution protocols to resolve co-eluting metabolites.

Q. What are the critical considerations for assessing isotopic purity during this compound synthesis?

Isotopic purity (>98% deuterium incorporation) is essential to avoid signal interference in tracer studies. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) and high-resolution mass spectrometry (HRMS) are standard for validating deuterium placement and quantifying impurities. Synthetic protocols must specify reaction conditions (e.g., solvent deuteration, catalyst selection) to minimize proton-deuterium exchange .

Q. How does this compound’s stability under varying pH and temperature conditions influence experimental design?

Stability studies should precede in vitro or in vivo assays. Accelerated degradation tests (e.g., 40°C, pH 2–9) can model gastric and intestinal environments. Data indicate this compound is prone to hydrolysis under alkaline conditions, necessitating buffered solutions (pH 5–7) for long-term storage. Real-time stability monitoring via UV-Vis or LC-MS is advised to validate shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic pathway data for this compound?

Discrepancies often arise from differences in enzymatic activity across models (e.g., liver microsomes vs. whole-animal studies). A hybrid approach combining isotopic tracing (using 13^{13}C-labeled this compound) with computational pharmacokinetic modeling (e.g., PBPK) can reconcile these differences. Cross-validation with human hepatocyte assays and transgenic animal models (e.g., CYP450 knockouts) is critical to isolate enzyme-specific contributions .

Q. What statistical approaches are recommended for dose-response studies involving this compound’s effects on metabolic pathways?

Nonlinear regression models (e.g., Hill equation) are preferred for sigmoidal dose-response curves. IC50_{50}/EC50_{50} values should be calculated with bootstrap resampling to account for heteroscedasticity. Negative controls (e.g., non-deuterated neotame) must be included to distinguish isotope effects from baseline toxicity. Meta-analysis of historical data can identify outliers and improve power in low-sample-size studies .

Q. How can cross-reactivity issues in immunoassays for this compound quantification be addressed?

Antibody validation via surface plasmon resonance (SPR) or ELISA competitive binding assays is essential. Cross-reactivity with structurally similar compounds (e.g., aspartame derivatives) can be minimized by optimizing antibody epitope specificity. Confirmatory testing with orthogonal methods (e.g., LC-MS) is mandatory to ensure data accuracy, particularly in complex matrices like serum or urine .

Data Contradiction and Validation

Q. What strategies are effective for validating this compound’s role in epigenetic modulation studies when conflicting gene expression data emerge?

Triangulate RNA-seq data with chromatin immunoprecipitation (ChIP-seq) and methylome profiling to distinguish direct epigenetic effects from secondary transcriptional changes. Replicate experiments across cell lines (e.g., HEK293 vs. HepG2) to assess context dependency. Public datasets (e.g., GEO Omnibus) should be mined to benchmark findings against independent studies .

Methodological Tables

Parameter Recommended Method Key Considerations Reference
Isotopic purity validation2^2H-NMR, HRMSAvoid proton exchange solvents (e.g., D2_2O)
Metabolic stabilityLC-MS/MS with accelerated degradationMonitor hydrolysis at pH 7–9
Dose-response analysisHill equation with bootstrap CIInclude non-linear confidence intervals

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.